molecular formula C12H12N5Na4O13P3 B604919 tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate CAS No. 1355050-21-3

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B604919
CAS No.: 1355050-21-3
M. Wt: 619.13 g/mol
InChI Key: GONGCFUOBMNVIT-ZTYDICHKSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GS-441524 is a nucleoside analogue antiviral drug developed by Gilead Sciences . It is the main plasma metabolite of the antiviral prodrug remdesivir . It has been found to be effective in vitro against feline coronavirus strains responsible for feline infectious peritonitis (FIP), a lethal systemic disease affecting domestic cats . Despite no official FDA approval, it is widely used due to Gilead’s refusal to license this drug for veterinary use .


Synthesis Analysis

GS-441524 is synthesized from a phosphoramidite of GS-441524, the nucleoside precursor of remdesivir, and its incorporation into RNA using automated solid-phase RNA synthesis .


Molecular Structure Analysis

GS-441524 has a molecular formula of C12H13N5O4. It is a 1′-CN-substituted adenine C-nucleoside analog.


Chemical Reactions Analysis

GS-441524 is phosphorylated three times to form the active nucleoside triphosphate. This active form is incorporated into the genome of virions, terminating its replication.


Physical and Chemical Properties Analysis

GS-441524 has a molecular weight of 291.263 Da. It is stable in vitro in liver microsomes, cytosols, and hepatocytes of various species . The plasma free fractions of GS-441524 were found to be 62–78% across all studied species .

Mechanism of Action

GS-441524 is phosphorylated three times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating its replication .

Safety and Hazards

The safety and scientific validity of GS-441524 is the responsibility of the study sponsor and investigators . Clinical trials are being conducted to evaluate the safety, tolerability, and pharmacokinetics of GS-441524 in healthy subjects .

Future Directions

Based on GS-441524, potent binders of SARS-CoV-2 Mac1 and other viral macrodomains including those of Middle East respiratory syndrome coronavirus (MERS-CoV), Venezuelan equine encephalitis virus (VEEV), and Chikungunya virus (CHIKV) have been designed and synthesized . These findings will facilitate future development of more potent viral macrodomain inhibitors . Another future direction is the development of in situ depots with GS-441524 and Remdesivir, which will provide progress towards an accessible treatment option for infected patients .

Properties

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O13P3.4Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;;/q;4*+1/p-4/t7-,9-,10-,12+;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONGCFUOBMNVIT-ZTYDICHKSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C#N)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C#N)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N5Na4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.